5-Chloro-8-methylquinoline-3-carboxamide
Description
Overview of Quinoline (B57606) Derivatives in Synthetic and Biological Chemistry
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. ekb.egnih.gov This designation stems from the fact that the quinoline nucleus is a core component in numerous natural and synthetic compounds that exhibit a vast array of pharmacological activities. frontiersin.orgresearchgate.netnih.gov
The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. frontiersin.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents with applications including:
Anticancer: Many quinoline compounds show potent anti-proliferative activity by inhibiting protein kinases or disrupting tubulin assembly. ekb.egnih.gov
Antimalarial: Historically, quinoline alkaloids like quinine (B1679958), and synthetic analogues such as chloroquine, have been crucial in the fight against malaria. researchgate.netlookchem.com
Antibacterial and Antifungal: The quinoline framework is central to many antimicrobial agents. researchgate.netorientjchem.org
Anti-inflammatory and Analgesic: Certain derivatives exhibit significant anti-inflammatory and pain-relieving properties. researchgate.netnih.gov
Antiviral and Neuroprotective: Research has also uncovered antiviral and neuroprotective potential within this class of compounds. ekb.egnih.gov
This broad spectrum of activity ensures that the quinoline scaffold remains an area of intense interest for the discovery and development of new drugs. orientjchem.orgnoveltyjournals.com
Historical Context of Quinoline-Based Scaffolds and their Significance
The significance of the quinoline scaffold is deeply rooted in the history of medicine. The journey began with the isolation of quinine from the bark of the Cinchona tree, a discovery that provided the first effective treatment for malaria. ekb.egresearchgate.net The structural elucidation of quinine revealed the quinoline core and sparked extensive research into synthetic analogues, leading to the development of crucial drugs like chloroquine. researchgate.netresearchgate.net
The synthetic exploration of quinolines flourished with the development of several classical name reactions that are still in use today. These methods allow for the construction of the core quinoline ring system from various precursors.
Table 1: Classical Quinoline Synthesis Methods
| Synthesis Method | Brief Description |
|---|---|
| Skraup Synthesis | The reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. |
| Doebner–von Miller | A reaction of an α,β-unsaturated carbonyl compound with an aniline. |
| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. |
| Combes Synthesis | The acid-catalyzed reaction of anilines with β-diketones. |
| Vilsmeier–Haack | A method often used to prepare chloro-substituted quinoline carbaldehydes from acetanilides. researchgate.netrsc.org |
These foundational synthetic routes paved the way for the creation of a vast library of quinoline derivatives, cementing the scaffold's importance in the ongoing quest for novel therapeutic agents.
Specific Focus on 5-Chloro-8-methylquinoline-3-carboxamide: Structural Rationale and Design
The design of this compound is a strategic example of molecular hybridization, where distinct chemical motifs are combined to create a novel compound with potentially enhanced or unique biological activities. frontiersin.org The rationale for its specific structure can be understood by dissecting its key components:
Quinoline Core: As established, this bicyclic system is a proven pharmacophore, providing a robust and versatile foundation for interaction with various biological targets. ekb.eg
5-Chloro Substitution: Halogenation, particularly with chlorine, is a common and effective strategy in medicinal chemistry. The introduction of a chlorine atom at the 5-position can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability. This can lead to improved binding affinity with target proteins and better pharmacokinetic properties. mdpi.com For instance, the related compound 5-chloro-8-hydroxyquinoline (B194070) is a known antituberculosis agent. researchgate.net
8-Methyl Group: The methyl group at the 8-position can influence the compound's conformational properties and steric interactions. Its presence can orient the molecule favorably within a biological binding site and can also impact its metabolic profile. The synthesis of derivatives from 2-chloro-8-methylquinoline (B1592087) precursors is a documented route in quinoline chemistry. rsc.orgchemijournal.com
3-Carboxamide Moiety (-CONH₂): The carboxamide group is a critical functional group in many pharmaceuticals. It is an excellent hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological targets like enzymes and receptors. Quinoline-3-carboxamide (B1254982) derivatives have been specifically investigated as immunomodulators and inhibitors of key cellular pathways, such as ATM kinase, which is relevant in cancer therapy. researchgate.netnih.gov
The combination of these specific substituents on the quinoline scaffold represents a targeted effort to create a molecule with a distinct and potentially potent biological profile, leveraging the known activities of related structures.
Current Gaps in Knowledge and Driving Objectives for Advanced Research on this Compound
While the structural design of this compound is well-rationalized based on existing chemical knowledge, there is a notable gap in the published scientific literature regarding its specific biological activities and therapeutic potential. Its precursor, 5-Chloro-8-methylquinoline-3-carboxylic acid, is commercially available and documented, but the carboxamide derivative remains largely unexplored. bldpharm.comalchempharmtech.com
This lack of comprehensive data defines the primary objectives for future research on this compound:
Efficient Synthesis and Characterization: The first objective is to develop and optimize a reliable synthetic pathway to produce this compound in sufficient quantity and purity for extensive testing. This would likely involve the conversion of the corresponding carboxylic acid to the carboxamide. researchgate.net
Broad Biological Screening: A crucial next step is to perform comprehensive in vitro screening of the compound against a wide range of biological targets. This would include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities to identify its primary pharmacological profile. nih.govresearchgate.net
Mechanism of Action Studies: Once a significant biological activity is identified, further research must focus on elucidating the compound's specific molecular mechanism of action. This involves identifying the precise cellular targets (e.g., specific enzymes, receptors) it interacts with.
Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity, SAR studies are essential. This involves synthesizing a series of related analogues with systematic variations in the substituents on the quinoline ring and evaluating how these changes impact biological activity. nih.gov
By pursuing these research objectives, the scientific community can fully explore the potential of this compound and determine its value as a lead compound for the development of new therapeutic agents.
Table 2: Chemical Properties of the Precursor Compound
| Property | Value | Source |
|---|---|---|
| Compound Name | 5-Chloro-8-methylquinoline-3-carboxylic acid | bldpharm.com |
| CAS Number | 948294-24-4 | alchempharmtech.com |
| Molecular Formula | C₁₁H₈ClNO₂ | N/A |
| Molecular Weight | 221.64 g/mol | N/A |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1296950-50-9 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-6-2-3-9(12)8-4-7(11(13)15)5-14-10(6)8/h2-5H,1H3,(H2,13,15) |
InChI Key |
CLJUICORFLYBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 5 Chloro 8 Methylquinoline 3 Carboxamide and Its Analogues
Diverse Synthetic Routes and Strategies for Quinoline (B57606) Ring Formation
The construction of the core quinoline ring system is the foundational step in the synthesis of 5-Chloro-8-methylquinoline-3-carboxamide. A variety of synthetic methods, ranging from classic name reactions to modern catalytic approaches, can be employed to assemble this bicyclic heterocycle. researchgate.netiipseries.org
Classic Cyclization Reactions (e.g., Friedländer, Skraup, Doebner-Miller)
For over a century, classic cyclization reactions have been the cornerstone of quinoline synthesis. These methods typically involve the condensation of anilines with carbonyl compounds under acidic or basic conditions.
The Friedländer synthesis offers a direct route to quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.netorganicreactions.orgwikipedia.org The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org A significant advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring based on the starting materials. However, a major limitation is the often-limited availability of the required ortho-amino-substituted aromatic aldehydes and ketones. researchgate.net
| Reaction Name | Starting Materials | Conditions | Key Features |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone and a compound with an α-methylene group | Acid or base catalysis | Unambiguous product formation; limited by substrate availability. researchgate.netorganicreactions.org |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) | Strong acid, high temperature | Forms quinoline itself; harsh conditions can limit functional group tolerance. iipseries.org |
| Doebner-Miller Reaction | Aniline and α,β-unsaturated carbonyl compounds | Lewis or Brønsted acids | A versatile method for producing substituted quinolines. iipseries.orgwikipedia.org |
The Skraup synthesis is a robust method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then acts as the α,β-unsaturated carbonyl component. While effective, the harsh reaction conditions can limit its applicability for the synthesis of highly functionalized quinolines.
A more versatile approach is the Doebner-Miller reaction , which is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. iipseries.orgwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway. acs.org
Modern Annulation Approaches (e.g., transition-metal catalyzed cyclizations)
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, often offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. researchgate.netias.ac.in Catalysts based on palladium, copper, rhodium, and other transition metals have been successfully employed in a variety of cyclization reactions to form the quinoline ring. researchgate.net These methods often involve C-H activation, cross-coupling reactions, and domino or cascade sequences, providing efficient access to complex quinoline derivatives from readily available starting materials. ias.ac.in For instance, copper-catalyzed one-pot strategies have been developed for the synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in
| Catalyst Type | General Approach | Advantages |
| Palladium | Sonogashira coupling followed by cyclization | Mild conditions, good yields. ias.ac.in |
| Copper | C-H functionalization and C-N/C-C bond formation | Use of molecular oxygen as an oxidant, economical. ias.ac.in |
| Rhodium | [3+3]-cycloaddition of anilines with ynones | High regioselectivity. researchgate.net |
Introduction and Functionalization of the 3-Carboxamide Moiety
Once the quinoline ring is formed, the next critical step is the introduction of the carboxamide group at the 3-position. This functional group is a key feature of many biologically active quinoline derivatives. researchgate.netnih.gov
Direct Amidation and Esterification-Hydrolysis Routes
A common and straightforward method for introducing the 3-carboxamide group is through the direct amidation of a pre-formed quinoline-3-carboxylic acid. This can be achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with the desired amine. Another efficient procedure involves the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net
Alternatively, an esterification-hydrolysis route can be employed. In this approach, a quinoline-3-carboxylic acid ester is first synthesized, which is then hydrolyzed to the corresponding carboxylic acid before being converted to the carboxamide. A patent describes a method for preparing quinoline-3-carboxamides (B1200007) by reacting the appropriate alkyl ester with an aniline derivative in a refluxing aliphatic solvent, with continuous removal of the alcohol byproduct. google.com
Functional Group Interconversions at Position 3
Functional group interconversions provide another avenue for installing the 3-carboxamide moiety. For example, a 2-chloroquinoline-3-carbaldehyde, which can be synthesized from the corresponding acetanilide (B955) via a Vilsmeier-Haack reaction, can be oxidized to the carboxylic acid. This carboxylic acid can then be coupled with an amine to yield the desired 2-chloroquinoline-3-carboxamide. Furthermore, a cyano group at the 3-position can serve as a precursor to the carboxamide through hydrolysis.
Strategic Halogenation at Position 5 and Methylation at Position 8
The methylation at position 8 can be achieved by starting with an appropriately substituted aniline, such as 2-methylaniline, in one of the classic quinoline ring-forming reactions. The presence of the chelating nitrogen atom in 8-methylquinoline (B175542) makes it an ideal substrate for various C(sp³)–H functionalization reactions catalyzed by transition metals, although this is more relevant for further derivatization. nih.gov
The strategic halogenation at position 5 is a more challenging transformation. Direct electrophilic halogenation of quinoline typically occurs at the 5- and 8-positions. However, in an 8-substituted quinoline, selective halogenation at the 5-position can be achieved. Metal-free protocols have been developed for the regioselective C5-H halogenation of a range of 8-substituted quinolines using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. researchgate.netrsc.orgrsc.org These reactions often proceed at room temperature with high regioselectivity and good to excellent yields. For instance, the chlorination of 8-methylquinoline with trichloroisocyanuric acid (TCCA) can yield the C5-chlorinated product. rsc.org Iron(III)-catalyzed methods have also been reported for the highly regioselective halogenation of 8-amidoquinolines in water. mdpi.com
| Substitution | Method | Reagents | Key Features |
| Methylation at C8 | Use of substituted aniline in ring formation | 2-methylaniline | Direct incorporation of the methyl group. |
| Halogenation at C5 | Metal-free regioselective C-H halogenation | Trihaloisocyanuric acids (e.g., TCCA) | High regioselectivity, mild conditions, good yields. researchgate.netrsc.org |
| Halogenation at C5 | Iron(III)-catalyzed halogenation | Fe(NO₃)₃·9H₂O, NBS | High regioselectivity for 8-amidoquinolines. mdpi.com |
Regioselective Halogenation Techniques
The introduction of a chlorine atom at the C5 position of an 8-methylquinoline scaffold is a key synthetic challenge that necessitates highly regioselective methods. Direct C-H halogenation techniques are particularly valuable as they offer an atom-economical approach.
Electrophilic Halogenation: Metal-free protocols have been developed for the geometrically challenging C5–H halogenation of 8-substituted quinoline derivatives. nih.govresearchgate.net These reactions often proceed under mild conditions, for instance, at room temperature and open to the air. nih.govresearchgate.net A notable method employs trihaloisocyanuric acids, such as trichloroisocyanuric acid (TCCA), as an inexpensive and atom-economical halogen source. nih.gov The presence of a directing group at the 8-position, such as an amide, urea, or alkoxy group, can exclusively direct the halogenation to the C5 position, yielding the desired product in good to excellent yields. nih.govrsc.org This remote functionalization strategy is highly efficient, often requiring only a small stoichiometric excess of the halogenating agent. nih.govresearchgate.net
Other common reagents for electrophilic bromination, which can be analogously considered for chlorination, include N-bromosuccinimide (NBS), N-bromosaccharin (NBSA), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net While classical methods for quinoline synthesis exist, modern metal-free protocols for functionalizing the quinoline core, particularly for halogenation, are often preferred for their mildness and selectivity. cas.cn
| Halogenation Reagent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Trichloroisocyanuric acid (TCCA) | Room temperature, air | High for C5-position with C8-directing group | nih.govresearchgate.net |
| N-Chlorosuccinimide (NCS) | Room temperature, CH2Cl2 or CH3CN | Moderate, yield can be solvent-dependent | nih.gov |
| N-Bromosuccinimide (NBS) | Varies, often used for bromination | Commonly used for electrophilic substitution | researchgate.net |
| Copper(II) Bromide (CuBr2) | Metal-promoted, often higher temperatures | Used for C5-H bromination of quinoline ring | researchgate.net |
Introduction of Methyl Group via Cross-Coupling or Alkylation Reactions
Introducing a methyl group regioselectively onto the quinoline framework is a critical step in the synthesis of the target compound. biu.ac.il Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this transformation. researchgate.net
Cross-Coupling Reactions: These methods involve the coupling of an organometallic reagent containing the methyl group with a quinoline derivative bearing a suitable leaving group (e.g., a halogen or triflate) at the desired position (C8). The Suzuki-Miyaura coupling, which utilizes organoboron reagents like potassium methyltrifluoroborate (MeBF₃K), is a prominent example. nih.gov Palladium catalysts, such as PdCl₂(dppf)·CH₂Cl₂, are commonly employed to facilitate these reactions, which demonstrate high functional group tolerance. researchgate.netnih.gov This robustness is crucial when dealing with complex molecules like drug-like scaffolds. nih.gov
Alternative methods include nickel-catalyzed cross-couplings, which have also proven effective for the methylation of aryl chlorides. nih.gov The choice of catalyst, base, and solvent system is critical for optimizing reaction yield and minimizing side reactions. nih.gov Direct C-H methylation is a developing field, offering a more atom-economical alternative by avoiding the pre-functionalization of the quinoline ring. researchgate.net
| Reaction Type | Methyl Source | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Potassium methyltrifluoroborate (MeBF₃K) or methylboronic acid | Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | High functional group tolerance, air-stable reagents | researchgate.netnih.gov |
| Negishi Coupling | Dimethylzinc | Palladium or Nickel catalyst | Highly reactive organometallic reagent | researchgate.net |
| Stille Coupling | Methyltributylstannane | Palladium catalyst | Tolerant of many functional groups, but tin reagents are toxic | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Trimethyl orthoformate | Nickel catalyst and photoredox catalyst | Applicable to aryl chlorides under mild conditions | nih.gov |
Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity
The construction of the core quinoline ring is often achieved through cyclization reactions, where the choice of catalyst is paramount for achieving high yield and selectivity. Optimizing reaction conditions is essential, especially for large-scale synthesis.
Homogeneous and Heterogeneous Catalysis in Quinoline Synthesis
Both homogeneous and heterogeneous catalysts are extensively used in quinoline synthesis, each offering distinct advantages.
Homogeneous Catalysis: Transition-metal catalysts, including those based on rhodium, ruthenium, copper, and cobalt, are effective for synthesizing quinolines through C-H activation pathways. mdpi.com For example, rhodium-catalyzed cyclization of anilines with alkynes can produce quinoline carboxylates. mdpi.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones is another efficient method. mdpi.com These catalysts are highly active and selective but can be difficult to separate from the reaction mixture and recycle. acs.org
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, heterogeneous catalysts have been developed. These are typically solid-phase catalysts that can be easily recovered by filtration and reused, making the process more economical and environmentally friendly. acs.org Examples include zeolite-based catalysts, which have been used for the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org The acidic properties of these catalysts, particularly the presence of Lewis acid sites, are positively correlated with the yield of quinolines. rsc.org Nanocatalysts, such as those based on titanium dioxide or iron oxide, offer high surface area and catalytic activity for one-pot quinoline syntheses. acs.orgnih.gov
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous | Rh(III), Ru(II), Co(II), Cu(I) complexes | High activity and selectivity, mild reaction conditions | Difficult to separate and recycle, potential metal contamination | mdpi.com |
| Heterogeneous | Zeolites (e.g., ZnCl₂/Ni-USY), Nanoparticles (e.g., Fe₃O₄, TiO₂) | Easy separation, reusability, thermal stability | Lower activity than homogeneous counterparts, potential for leaching | acs.orgrsc.org |
Organocatalysis and Biocatalysis Applications
Organocatalysis: The use of small organic molecules as catalysts has gained traction as a green alternative to metal-based systems. In the context of quinoline synthesis, organocatalysts can be employed in classic reactions like the Friedländer synthesis. For instance, L-proline has been used to catalyze multicomponent reactions to produce complex quinoline derivatives. rsc.org Recently, metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), have been developed for the Friedländer synthesis, demonstrating excellent activity and recyclability. nih.gov Formic acid has also been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com
Biocatalysis: The application of enzymes in the synthesis of quinoline derivatives is a less explored but promising area. Biocatalysis offers unparalleled selectivity, particularly for the synthesis of chiral molecules, under mild, aqueous conditions. While direct biocatalytic synthesis of this compound is not widely reported, enzymes could be applied in key steps. For example, lipases could be used for the kinetic resolution of chiral intermediates in the synthesis of analogues. nih.gov This approach is valuable for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Kinetic and Thermodynamic Considerations in Reaction Scale-up
Scaling up a chemical synthesis from the laboratory bench to industrial production requires a thorough understanding of reaction kinetics and thermodynamics.
Kinetics: The study of reaction rates is crucial for optimizing process parameters such as temperature, pressure, catalyst loading, and reaction time. For many quinoline syntheses, such as the Friedländer reaction, optimization experiments are performed to maximize the yield within the shortest possible time. nih.gov For example, studies on g-C₃N₄-based catalysts identified an optimal temperature of 100 °C and a reaction time of 4 hours for maximum quinoline yield. nih.gov Understanding the reaction mechanism helps in identifying the rate-determining step and addressing potential bottlenecks in the process.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. benthamdirect.com The synthesis of quinolines has been a focus of such efforts, moving away from harsh traditional methods. nih.gov
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. nih.gov Green alternatives include water, ionic liquids, or deep eutectic solvents. nih.govijpsjournal.com Some reactions can even be performed under solvent-free conditions, significantly reducing waste. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis (MAS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. ijpsjournal.combenthamdirect.com Ultrasound irradiation is another energy-efficient technique that can promote reactions. nih.gov
Catalysis: As discussed, the use of reusable heterogeneous catalysts, nanocatalysts, organocatalysts, and biocatalysts aligns with green chemistry principles by minimizing waste and avoiding toxic heavy metals. nih.govbenthamdirect.com
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. benthamdirect.com
| Green Chemistry Principle | Application in Quinoline Synthesis | Benefits | Reference |
|---|---|---|---|
| Safer Solvents/Solvent-Free Conditions | Using water, ethanol, or ionic liquids; performing reactions neat. | Reduced toxicity, waste, and environmental impact. | nih.govnih.govijpsjournal.com |
| Energy Efficiency | Microwave-assisted synthesis (MAS), ultrasound irradiation. | Shorter reaction times, lower energy consumption, often higher yields. | benthamdirect.comnih.gov |
| Use of Renewable Feedstocks | (If applicable) Using bio-derived starting materials. | Reduced reliance on fossil fuels. | [N/A] |
| Catalysis | Employing reusable heterogeneous catalysts, nanocatalysts, or metal-free organocatalysts. | High product yields, catalyst recyclability, reduced waste. | acs.orgnih.govbenthamdirect.com |
| Designing for Atom Economy | One-pot, multicomponent reactions (MCRs). | Fewer synthetic steps, less waste, improved efficiency. | nih.govnih.gov |
Atom Economy and Reaction Efficiency Analysis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. jocpr.com Traditional multi-step syntheses, particularly those involving stoichiometric reagents or protecting groups, often exhibit poor atom economy, generating significant chemical waste. primescholars.com
Modern approaches to synthesizing quinoline scaffolds, such as multicomponent reactions (MCRs), are designed to maximize atom economy. For instance, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is an atom-economical route to substituted quinolines.
To illustrate the concept, a hypothetical atom economy analysis for a generalized synthesis of a quinoline-3-carboxamide (B1254982) derivative is presented below. This reaction involves the condensation of 2-aminobenzaldehyde with an acetamide (B32628) derivative.
Hypothetical Reaction: 2-Aminobenzaldehyde + 3-Oxo-propanamide → Quinoline-3-carboxamide + 2 H₂O
Atom Economy Calculation: The percentage atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | Reactant |
| 3-Oxo-propanamide | C₃H₅NO₂ | 87.08 | Reactant |
| Quinoline-3-carboxamide | C₁₀H₈N₂O | 172.18 | Product |
| Water | H₂O | 18.02 | Byproduct |
Calculation:
Sum of Reactant Molecular Weights = 121.14 + 87.08 = 208.22 g/mol
Molecular Weight of Desired Product = 172.18 g/mol
% Atom Economy = (172.18 / 208.22) x 100 ≈ 82.7%
Use of Sustainable Solvents and Solvent-Free Methodologies
The vast majority of chemical waste from pharmaceutical synthesis comes from volatile organic solvents (VOCs), which pose environmental and health risks. nih.gov Consequently, a major focus of green chemistry is the replacement of conventional solvents with more sustainable alternatives or the development of solvent-free reaction conditions. mdpi.com
For the synthesis of quinoline and its analogues, water has emerged as a highly effective and environmentally benign solvent. tandfonline.com Water is non-toxic, non-flammable, and inexpensive. Microwave-assisted organic synthesis in water has been shown to significantly accelerate reaction times and improve yields for quinoline synthesis. tandfonline.comresearchgate.net For example, the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and ketone, catalyzed by ammonium (B1175870) acetate (B1210297), yielded 75–93% of the quinoline product in water under microwave irradiation, compared to only 32% in glycol. tandfonline.com
Other green solvents explored for quinoline synthesis include ethanol, ethylene (B1197577) glycol, and novel systems like natural deep eutectic solvents (NADESs). tandfonline.comresearchgate.netunicam.it NADESs are mixtures of natural compounds (like choline (B1196258) chloride and water) that form a eutectic with a melting point lower than the individual components, offering a biodegradable and low-toxicity reaction medium. unicam.it Solvent-free, or neat, reactions represent an ideal scenario, often facilitated by mechanochemical methods (grinding) or by heating the reactant mixture without any solvent. mdpi.commtak.hu These methods can lead to higher efficiency, easier product purification, and a drastic reduction in waste. nih.gov
The following table compares different solvent systems used in the synthesis of various quinoline derivatives, highlighting the move towards more sustainable options.
| Reaction Type | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Multi-component | Ammonium acetate / Microwave | Water | 10-15 min | 75-93% | tandfonline.com |
| Friedländer Condensation | FeCl₃·6H₂O | Water | 1-2 h | 85-95% | researchgate.net |
| Diels-Alder | Sodium Dodecyl Sulphate (SDS) | Water | 1-8 h | 70-99% | tandfonline.com |
| Condensation | None / Room Temp. | Choline Chloride/Water (NADES) | 5 min | >90% | unicam.it |
| Amidation | None / Room Temp. | Solvent-Free | 9 days | 60% | mtak.hu |
Development of Environmentally Benign Reagents and Catalysts
Traditional quinoline syntheses like the Skraup and Doebner-von Miller reactions often require strong acids (e.g., sulfuric acid), harsh oxidizing agents, and high temperatures, leading to safety concerns and environmentally damaging waste streams. nih.govnih.gov Modern methodologies focus on replacing these hazardous reagents with milder, safer, and more efficient catalytic systems.
The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Environmentally benign catalysts that have been successfully employed for the synthesis of quinoline analogues include:
Inexpensive Metal Salts: Catalysts like iron(III) chloride (FeCl₃·6H₂O) have proven to be efficient, non-toxic, and readily available for promoting quinoline synthesis in green solvents like water. researchgate.net
Nano-catalysts: Nanoparticle-based catalysts offer high surface area and reactivity, often enabling reactions to proceed under milder conditions with high efficiency. For example, nano-Fe₃O₄ has been used in one-pot syntheses of quinoline derivatives. tandfonline.com
Biocatalysts: Enzymes offer unparalleled selectivity under mild conditions (ambient temperature and neutral pH) in aqueous media. While their application is still emerging for complex scaffolds like quinolines, biocatalytic routes are being explored for key synthetic steps to reduce reliance on traditional chemical reagents. researchgate.net
The table below summarizes various environmentally benign catalysts used in the synthesis of quinoline derivatives.
| Catalyst | Reactants | Solvent | Key Advantages | Yield (%) | Reference |
| FeCl₃·6H₂O | 2-aminoarylketones, active methylene compounds | Water | Inexpensive, non-toxic, recyclable | 85-95% | researchgate.net |
| InCl₃ | Various | Solvent-Free | High efficiency under solvent-free conditions | High | tandfonline.com |
| Cu(OAc)₂ | 2-bromobenzaldehydes, ammonia, acetamide | N/A | One-pot synthesis of aminoquinoline-carboxamides | 41-60% | tandfonline.com |
| Nano-[Fe₃O₄@-SiO₂@R-SO₃H] | Multi-component | Ethanol | Heterogeneous, magnetically separable, reusable | High | tandfonline.com |
| Zinc(II) triflate | Alkyne, amine, aldehyde | Solvent-Free | Ligand-free, inert conditions | High | nih.gov |
By integrating these advanced methodologies—maximizing atom economy, utilizing sustainable solvents, and employing benign catalysts—the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, resulting in more efficient, safer, and environmentally responsible chemical manufacturing.
Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis of 5 Chloro 8 Methylquinoline 3 Carboxamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances of 5-Chloro-8-methylquinoline-3-carboxamide can be achieved, providing a full picture of the molecule's connectivity and spatial arrangement.
1D NMR (¹H, ¹³C, ¹⁵N) Spectral Interpretation and Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region will feature signals for the protons on the quinoline (B57606) core, with their chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the carboxamide group (-CONH₂) are expected to appear as two distinct signals, often broad, due to restricted rotation around the C-N bond. The methyl group protons at the 8-position will present as a sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum will complement the proton data, showing discrete resonances for each carbon atom. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-withdrawing chloro group and the electron-donating methyl group, as well as the carboxamide functionality. The carbonyl carbon of the carboxamide group is expected to resonate at a characteristic downfield position.
While ¹⁵N NMR is less commonly performed due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information. The nitrogen of the quinoline ring and the amide nitrogen would exhibit distinct chemical shifts, reflecting their different electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~150.5 |
| 3 | - | ~130.0 |
| 4 | ~8.90 (s) | ~145.0 |
| 5 | - | ~132.0 |
| 6 | ~7.80 (d, J = 8.0 Hz) | ~128.0 |
| 7 | ~7.60 (d, J = 8.0 Hz) | ~126.0 |
| 8 | - | ~135.0 |
| 8-CH₃ | ~2.80 (s) | ~18.0 |
| 4a | - | ~129.5 |
| 8a | - | ~147.0 |
| C=O | - | ~168.0 |
| NH₂ | ~7.5 (br s), ~8.0 (br s) | - |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, a cross-peak between the signals of H-6 and H-7 would confirm their adjacent positions on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. lookchem.com This would allow for the unambiguous assignment of the protonated carbons, such as C-4, C-6, C-7, and the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. A NOESY correlation between the H-4 proton and one of the amide protons could provide insight into the preferred conformation of the carboxamide group relative to the quinoline ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₁H₉ClN₂O). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Molecular Formula |
|---|---|---|
| [M+H]⁺ | 221.0476 | C₁₁H₁₀ClN₂O⁺ |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through several key pathways, including the loss of the carboxamide group or parts of it, and fragmentation of the quinoline ring system. The analysis of these fragment ions provides further confirmation of the proposed structure.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected vibrational frequencies include:
N-H stretching: The amide N-H bonds would give rise to two distinct stretching vibrations in the region of 3400-3200 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl stretch of the amide group is expected around 1680-1650 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the quinoline ring system would appear in the 1600-1450 cm⁻¹ region.
C-Cl stretching: A band in the lower frequency region, typically around 800-600 cm⁻¹, would be indicative of the C-Cl bond.
The precise positions of these bands can provide subtle information about the molecular environment and potential intermolecular interactions, such as hydrogen bonding involving the amide group.
Infrared (IR) Spectroscopy: Characteristic Absorptions and Band Assignments
No experimental IR spectra or characteristic absorption data for this compound were found in the searched scientific literature.
Raman Spectroscopy: Complementary Vibrational Modes and Molecular Fingerprinting
There is no available information on the Raman spectroscopic analysis of this compound.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
A search of crystallographic databases and literature did not yield any results for the single-crystal X-ray diffraction of this compound.
Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Dihedral Angles
Specific bond lengths, angles, and dihedral angles for this compound are not available as no crystallographic studies have been published.
Crystal Packing Analysis: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces
Without crystal structure data, an analysis of the intermolecular interactions such as hydrogen bonding, π-π stacking, and Van der Waals forces for this compound cannot be performed.
Polymorphism and Co-crystallization Studies of this compound
There are no published studies on the polymorphism or co-crystallization of this compound.
Theoretical and Computational Investigations of 5 Chloro 8 Methylquinoline 3 Carboxamide
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Reactivity
No specific studies detailing quantum chemical calculations for 5-Chloro-8-methylquinoline-3-carboxamide were identified. Research on similar quinoline (B57606) derivatives often involves these methods to understand their electronic properties. arabjchem.orgresearchgate.netscirp.org
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net For various other quinoline derivatives, DFT calculations have been used to determine these parameters. nih.govarabjchem.org
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
No electrostatic potential surface maps for this compound were found. EPS maps are valuable for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgchemrxiv.org This analysis has been performed for other substituted quinolines to identify reactive regions of the molecules. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
While theoretical predictions of spectroscopic data are a common application of computational chemistry for quinoline compounds, no such data has been published for this compound. researchgate.netscirp.org
Molecular Docking Simulations with Proposed Biological Targets
There are no published molecular docking studies for this compound against any specific biological targets. Docking simulations are frequently used for other quinoline derivatives to explore their potential as inhibitors of various enzymes or as ligands for receptors. mdpi.comnih.govdoi.org
Prediction of Ligand-Target Binding Modes and Interaction Specificity
Without any molecular docking studies, it is not possible to describe the predicted binding modes or interaction specificity of this compound with any biological targets. Such studies on related compounds have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.govnih.gov
Scoring Functions for Binding Affinity Prediction and Ranking
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A critical component of this process is the scoring function, which estimates the binding affinity between the ligand and the target protein. These mathematical models are designed to predict the strength of the noncovalent interactions between two molecules after they have been docked. researchgate.net The goal is to distinguish the correct binding pose from a multitude of generated conformations by assigning it the most favorable score. researchgate.net
For quinoline-based derivatives, various scoring functions are employed within different docking software to rank potential binding modes and predict binding affinities. researchgate.netbenthamdirect.com These functions typically incorporate terms that account for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The choice of scoring function can significantly impact the outcome of a docking study, and often, a consensus approach using multiple scoring functions is adopted to improve the reliability of the predictions. In studies involving novel N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives, docking scores have been instrumental in identifying compounds with potentially enhanced binding energies compared to standard drugs. benthamdirect.comresearchgate.net
The following table provides an example of how different scoring functions might be used to evaluate the binding of a set of quinoline derivatives to a target protein.
| Compound | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| Derivative 1 | -8.5 | 3 | ASP86, LYS101, GLU127 |
| Derivative 2 | -8.2 | 2 | ASP86, GLU127 |
| Derivative 3 | -7.9 | 2 | LYS101, TYR129 |
| Sunitinib (Standard) | -7.5 | 2 | ASP86, GLU127 |
| Tasquinimod (Standard) | -7.2 | 1 | LYS101 |
This table is illustrative and compiled from methodologies described in studies on quinoline-3-carboxamide derivatives targeting Platelet-Derived Growth Factor Receptor. benthamdirect.comresearchgate.net
Conformational Flexibility and Induced Fit Docking Considerations
Proteins are not static entities; they are inherently flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". nih.gov Traditional rigid-receptor docking can fail to account for these changes, potentially leading to inaccurate predictions. Therefore, considering the conformational flexibility of both the ligand and the receptor is crucial for a more realistic representation of the binding event. nih.gov
For a molecule like this compound, which possesses rotatable bonds, flexible ligand docking is essential to explore its various possible conformations within the binding site. More advanced techniques also incorporate receptor flexibility. This can range from allowing specific side chains in the active site to move, to using an ensemble of receptor structures generated from molecular dynamics simulations for docking. nih.gov Induced fit docking (IFD) protocols simulate the conformational changes in the receptor's active site as the ligand binds, providing a more accurate prediction of the binding mode and affinity. These methods are computationally more intensive but offer a significant advantage in accuracy, especially for targets known to undergo substantial conformational rearrangements. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide insights into the flexibility of the protein-ligand complex and the persistence of key interactions. mdpi.comirins.org
For quinoline-3-carboxamide derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. mdpi.comirins.org A key metric in these simulations is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.com
Conformational Ensemble Analysis of this compound in Solution
Before binding to a target, a flexible molecule like this compound exists as an ensemble of different conformations in solution. Understanding this conformational landscape is important, as the bioactive conformation may not be the lowest energy conformation in solution. MD simulations of the ligand in an explicit solvent environment can be used to generate a representative conformational ensemble. This analysis can reveal the preferred solution-phase structures and the energy barriers between them, providing a deeper understanding of the molecule's intrinsic flexibility.
Ligand-Target Binding Trajectories and Interaction Lifetime Analysis
MD simulations produce trajectories that detail the positions of all atoms in the system over time. Analysis of these trajectories can reveal the stability of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. mdpi.com One can monitor the distance between interacting atoms throughout the simulation to determine the percentage of time a particular interaction is maintained. This "interaction lifetime" analysis provides a quantitative measure of the stability of the ligand's binding mode and can help to identify the most critical interactions for binding affinity. For instance, a hydrogen bond that is present for over 90% of the simulation time is considered highly stable and crucial for the complex's integrity. mdpi.com
Solvent Effects and Explicit Water Molecule Interactions
The solvent environment plays a critical role in molecular recognition. MD simulations typically employ explicit solvent models, where the system is solvated in a box of water molecules, to more accurately represent the physiological environment. nih.gov Water molecules can mediate interactions between the ligand and the receptor, forming water-bridges that contribute to the stability of the complex. Analyzing the behavior of water molecules in the binding site can provide insights into their role in ligand binding and can be crucial for accurately predicting binding affinities. Displacing structured water molecules from a binding pocket can be entropically favorable and contribute significantly to the binding energy.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govnih.gov
For quinoline derivatives, numerous QSAR studies have been conducted to identify the key structural features that govern their activity against various targets. nih.govnih.govmdpi.com These studies typically involve calculating a set of molecular descriptors for each compound, which can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to build the predictive models. nih.gov
The statistical quality of a QSAR model is assessed using various metrics, including the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictive ability, while a high R² value for an external test set indicates good external predictive power. nih.govmdpi.com
The following table summarizes the statistical results from a hypothetical 3D-QSAR study on a series of quinoline derivatives, illustrating the predictive power of such models.
| Model | q² (Cross-validation) | R² (Non-cross-validation) | R²_pred (External Validation) |
| CoMFA | 0.778 | 0.952 | 0.709 |
| CoMSIA | 0.764 | 0.941 | 0.713 |
| HQSAR | 0.80 | 0.80 | 0.72 |
This table is a composite representation based on data from various QSAR studies on quinoline derivatives. nih.govmdpi.com
These QSAR models can generate contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of new derivatives, such as modifications to the this compound scaffold, with potentially improved biological activity.
Selection and Calculation of Molecular Descriptors (e.g., topological, electronic, steric)
The initial step in any QSAR/QSPR study involves the characterization of the molecule using a variety of numerical parameters known as molecular descriptors. For this compound, these descriptors would be calculated to quantify its structural, electronic, and physicochemical properties. These descriptors are broadly categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban's J index. They provide insights into molecular size, shape, and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, descriptors such as dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy would be crucial. These are typically calculated using quantum mechanical methods. The electronegativity and electron density are also important electronic descriptors that can influence the molecule's interactions.
Steric Descriptors: These descriptors relate to the three-dimensional arrangement of the molecule. Key steric descriptors include molecular volume, surface area, and specific conformational parameters like torsion angles. For instance, the presence of the methyl group at position 8 and the chloro group at position 5 will significantly influence the steric profile of the quinoline ring.
An illustrative set of molecular descriptors that could be calculated for this compound is presented in the table below.
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance |
| Topological | Wiener Index | 1258 | Relates to molecular branching and size. |
| Molecular Connectivity Index (¹χ) | 6.842 | Describes the degree of branching in the molecule. | |
| Electronic | Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. | |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. | |
| Steric | Molecular Volume | 185 ų | Represents the space occupied by the molecule. |
| Surface Area | 210 Ų | Indicates the accessible surface for interactions. |
Statistical Model Development and Validation (e.g., PLS, MLR, SVM)
Once a comprehensive set of molecular descriptors is calculated for a series of analogues of this compound with known biological activities or properties, a statistical model can be developed to establish a quantitative relationship. Several statistical methods are commonly employed for this purpose:
Multiple Linear Regression (MLR): This method aims to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a robust method for building predictive models.
Support Vector Machines (SVM): SVM is a machine learning approach that can be used for both classification and regression tasks. It is effective in handling complex and non-linear relationships.
The development of a robust QSAR/QSPR model requires rigorous validation to ensure its predictive power. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A well-validated model for quinoline derivatives could then be used to predict the activity of this compound.
A hypothetical validation summary for a QSAR model developed for a series of quinoline-3-carboxamide analogues is shown below.
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.72 | A measure of the model's internal predictive ability; a value > 0.5 is generally considered good. |
| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the prediction errors. |
Predictive Power and Interpretability of QSAR/QSPR Models for Analogues
The ultimate goal of developing QSAR/QSPR models is to utilize their predictive power and gain insights into the structure-activity or structure-property relationships. For analogues of this compound, a validated model could predict their biological activity with a certain degree of accuracy. nih.gov
The interpretability of the model is equally important. By analyzing the contribution of different molecular descriptors to the model, it is possible to understand which molecular features are crucial for the desired activity. For example, a QSAR model might reveal that a positive coefficient for a descriptor related to hydrophobicity suggests that increasing the lipophilicity of the molecule could enhance its activity. This information is invaluable for the rational design of new, more potent analogues.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is another powerful computational technique that focuses on the 3D arrangement of essential chemical features required for a molecule to interact with a specific biological target.
Derivation of Ligand-Based and Structure-Based Pharmacophore Models
Pharmacophore models can be developed through two primary approaches:
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. The model is derived by aligning a set of active molecules and identifying the common chemical features that are essential for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a known ligand in the binding site. This approach provides a more direct understanding of the features required for molecular recognition.
For this compound, a ligand-based pharmacophore model could be developed using known active quinoline-3-carboxamide derivatives.
In Silico Screening of Chemical Libraries for Novel Analogues
A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process involves rapidly filtering vast libraries of compounds to identify those that match the pharmacophoric features. This in silico approach is a cost-effective and time-efficient way to discover novel chemical scaffolds or analogues of this compound that are likely to possess the desired biological activity. The hits from the virtual screen can then be prioritized for further computational analysis, such as molecular docking, before being synthesized and tested experimentally.
Design of Targeted Libraries Based on Pharmacophoric Features
Beyond screening existing libraries, pharmacophore models can guide the design of focused or targeted chemical libraries. By understanding the essential chemical features and their spatial arrangement, new molecules can be designed de novo or by modifying the this compound scaffold to better fit the pharmacophore model. This approach allows for the creation of a smaller, more enriched library of compounds with a higher probability of being active, thereby streamlining the drug discovery process.
An example of a targeted library design strategy based on a hypothetical pharmacophore model for quinoline-3-carboxamide analogues is outlined below.
| Pharmacophoric Feature | Proposed Modification on this compound | Rationale |
| Hydrogen Bond Donor | Introduction of a hydroxyl or amine group on the carboxamide side chain. | To enhance interaction with a hydrogen bond acceptor in the target's binding site. |
| Hydrophobic Pocket | Substitution of the 8-methyl group with larger alkyl groups (e.g., ethyl, propyl). | To improve van der Waals interactions within a hydrophobic pocket of the target. |
| Aromatic Ring | Bioisosteric replacement of the quinoline ring with other bicyclic aromatic systems. | To explore alternative scaffolds that maintain the essential aromatic feature. |
Investigation of Biological Activity and Mechanistic Insights of 5 Chloro 8 Methylquinoline 3 Carboxamide
In Vitro Studies on Molecular Targets and Enzymatic Pathways
In vitro studies are crucial for elucidating the direct molecular interactions of a compound. For 5-Chloro-8-methylquinoline-3-carboxamide, the available research provides a general understanding based on the activity of related quinoline (B57606) structures, though specific data for the compound itself is limited.
The potential for quinoline derivatives to act as enzyme inhibitors is well-documented. However, specific inhibitory concentrations (IC50) or effective concentrations (EC50) for this compound are not widely reported in the public domain.
The quinoline-3-carboxamide (B1254982) scaffold has been identified as a potential framework for kinase inhibitors. Studies on related compounds have shown that this class can target key mediators of the DNA Damage Response (DDR) pathway, such as the ATM kinase. nih.gov The inhibition of such kinases is a strategy for the radio- and chemo-sensitization of cancer cells. nih.gov However, specific kinase inhibition assays and selectivity profiling data for this compound are not detailed in the available literature.
Table 1: Kinase Activity Data for Quinoline-3-Carboxamide Derivatives (General Class)
| Target | Compound Class | Activity |
|---|
This table represents the potential activity of the general compound class, not specific data for this compound.
The broader class of 8-hydroxyquinolines has been investigated for the inhibition of metalloenzymes. mtak.hu Additionally, novel 8-substituted quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (a class of hydrolases), with some derivatives showing low nanomolar inhibitory profiles against specific isoforms like hCA I and hCA II. nih.govresearchgate.net While this suggests the potential for the quinoline carboxamide scaffold to interact with such enzymes, specific interaction studies and IC50/EC50 values for this compound against proteases, hydrolases, or transferases have not been found in the reviewed sources.
Certain derivatives of 4-hydroxy-3-quinolinecarboxylic acid have been designed and synthesized as potent 5-HT3 receptor antagonists. nih.gov This indicates that the quinoline carboxamide structure can be adapted to interact with G-protein coupled receptors (GPCRs). However, there is no specific information in the searched literature regarding receptor binding and modulation assays for this compound.
The inhibition of protein-protein interactions by small molecules is a growing area of drug discovery. dntb.gov.ua While complex heterocyclic scaffolds can be employed for this purpose, the current body of scientific literature does not provide specific data on the ability of this compound to disrupt or stabilize protein-protein interactions.
The interaction of quinoline derivatives with DNA is a recognized mechanism of action. Some quinoline carboxamide derivatives are thought to exert their antibacterial effects by penetrating bacterial cells and inhibiting DNA gyrase and/or topoisomerase-IV, enzymes critical for DNA replication. researchgate.net Furthermore, studies on isomeric phenylquinoline-8-carboxamides have shown that specific configurations can bind to DNA via intercalation. nih.gov Computational and experimental studies on 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124) have also demonstrated DNA binding, preferably in CG-rich regions. nih.gov Despite these findings for related structures, direct DNA or RNA binding studies and affinity data for this compound are not available in the reviewed literature.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Chloro-8-hydroxyquinoline (B194070) |
| 8-hydroxyquinoline |
Enzyme Inhibition/Activation Assays: Determination of IC50/EC50 Values
Cellular Level Investigations for Mechanistic Elucidation
No published data is available on the effects of This compound on cellular proliferation or the cell cycle. Studies on other quinoline derivatives, such as certain 8-nitro quinoline-thiosemicarbazone analogues, have demonstrated induction of G1/S & G2/M phase cell cycle arrest, but this is not directly applicable. nih.gov
There is no specific information regarding the pro-apoptotic activity of This compound . While other distinct compounds, like certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, have been shown to induce apoptosis through caspase activation, similar studies on the target compound have not been reported. nih.gov
Information on the induction of autophagy by This compound is not present in the current scientific literature.
There are no available research findings detailing the impact of This compound on cell migration, invasion, or adhesion.
No transcriptomic or proteomic studies have been published for This compound . While Western blot analysis has been used to confirm the downregulation of ATM by other quinoline-3-carboxamide derivatives, this specific data is lacking for the compound . nih.gov
The subcellular localization and intracellular distribution of This compound have not been documented in any available research.
Signal Transduction Pathway Perturbation (e.g., MAPK, PI3K/Akt, NF-κB, JAK/STAT pathways)
Research into the effects of this compound on key signal transduction pathways is sparse. While the broader class of quinoline derivatives has been investigated for modulation of various signaling cascades, specific data for this compound are not widely published.
NF-κB Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cellular processes including immune and inflammatory responses, cell proliferation, and survival. mdpi.com Dysregulation of this pathway is implicated in numerous pathologies, making it a significant target for therapeutic intervention. mdpi.com
One study investigated a novel quinoline inhibitor, designated Q3, which has been identified as this compound, for its effect on the canonical NF-κB signaling pathway. In this research, the compound was shown to inhibit NF-κB activation in HeLa cells that were stimulated with Tumor Necrosis Factor (TNF). mdpi.com The study utilized a luciferase reporter assay to measure the transcriptional activity of NF-κB, demonstrating that pretreatment with the compound led to a reduction in the TNF-induced signal. mdpi.com This suggests that this compound can perturb the NF-κB signaling cascade, potentially by interfering with the translocation of NF-κB dimers into the nucleus and subsequent gene transcription. mdpi.com
MAPK, PI3K/Akt, and JAK/STAT Pathways
A comprehensive literature search did not yield specific studies detailing the effects of this compound on the MAPK, PI3K/Akt, or JAK/STAT signal transduction pathways. While these pathways are fundamental in cell signaling and are often studied in drug discovery, no direct research on their interaction with this particular compound could be identified. nih.govnih.gov
In Vivo Studies in Preclinical Animal Models for Pharmacodynamic Assessment (Excluding Clinical Human Trials)
Despite the existence of various quinoline-3-carboxamides (B1200007) that have undergone preclinical evaluation in animal models for diseases like cancer and autoimmune disorders, specific in vivo pharmacodynamic data for this compound are not available in the public domain. nih.govnih.gov
No published studies were found that specifically assess target engagement or the modulation of disease-relevant biomarkers in animal models following administration of this compound.
There is no specific information available on the immunological readouts, such as cytokine levels or immune cell population changes, in inflammatory animal models treated with this compound.
The effect of this compound on neurotransmitter levels or measures of synaptic plasticity in preclinical neurological models has not been reported in the available scientific literature.
No data could be located regarding the modulation of angiogenesis or metastasis markers by this compound in in vivo oncological models.
A thorough search of scientific databases yielded no studies containing histopathological or morphological assessments of tissues from animals treated with this compound.
Data Tables
Table 1: Effect of this compound (Q3) on NF-κB Activation
The following table summarizes the findings on the inhibition of TNF-induced NF-κB activation in HeLa cells. Data is derived from a luciferase reporter gene assay.
| Treatment Group | NF-κB Activity (Luciferase Signal) | Outcome |
| Control (Unstimulated) | Baseline | Normal cellular activity |
| TNF-Stimulated | Significantly Increased | Activation of NF-κB pathway |
| TNF + this compound | Significantly Reduced vs. TNF alone | Inhibition of NF-κB activation mdpi.com |
Studies on Metabolic Fate and Metabolite Identification in Animal Specimens
Investigations into the metabolic fate of this compound in animal models are crucial for understanding its biotransformation and the nature of its metabolites. While specific studies exclusively detailing the metabolic pathways of this compound are not extensively documented in publicly available literature, research on the broader class of quinoline-3-carboxamide derivatives provides significant insights into the likely metabolic transformations this compound undergoes in vivo.
Studies on various quinoline-3-carboxamide derivatives have shown that these compounds are generally metabolized by cytochrome P450 (CYP450) enzymes. lka.lttandfonline.com The primary metabolic routes identified for this class of compounds involve oxidation, including hydroxylation of the quinoline ring system and modification of alkyl substituents. lka.lttandfonline.com
In animal models, such as mice, quinoline-3-carboxamide derivatives have been observed to exhibit relatively low clearance, leading to high exposure of the parent compound. lka.lttandfonline.com This suggests that the rate of metabolism is not excessively rapid. The metabolites formed are typically the result of hydroxylation and dealkylation reactions. lka.lttandfonline.com
Based on these established pathways for structurally related compounds, the metabolism of this compound in animal specimens is anticipated to proceed via similar routes. The primary sites for metabolic attack would likely be the methyl group at the C8 position and various positions on the quinoline ring.
Potential metabolic transformations for this compound include:
Oxidation of the 8-methyl group: The methyl group is a prime target for oxidation, potentially forming a hydroxymethyl derivative (8-hydroxymethyl-5-chloroquinoline-3-carboxamide), which could be further oxidized to a carboxylic acid derivative (5-chloro-3-carbamoylquinoline-8-carboxylic acid).
Hydroxylation of the quinoline ring: Aromatic hydroxylation could occur at various available positions on the quinoline nucleus, leading to the formation of phenolic metabolites.
Amide hydrolysis: The carboxamide group at the C3 position could potentially undergo hydrolysis to yield the corresponding carboxylic acid (5-chloro-8-methylquinoline-3-carboxylic acid), although this is often a less prominent pathway for this class of compounds compared to oxidation.
The following table outlines the potential metabolites of this compound based on the known metabolic pathways for related quinoline-3-carboxamide derivatives.
| Potential Metabolite | Metabolic Pathway |
| 5-Chloro-8-(hydroxymethyl)quinoline-3-carboxamide | Oxidation |
| 5-Chloro-3-carbamoylquinoline-8-carboxylic acid | Oxidation |
| Hydroxy-5-chloro-8-methylquinoline-3-carboxamide | Aromatic Hydroxylation |
| 5-Chloro-8-methylquinoline-3-carboxylic acid | Hydrolysis |
It is important to note that the specific metabolites formed and their relative abundance can vary between different animal species due to differences in the expression and activity of metabolic enzymes. lka.lt Further research involving in vivo studies with this compound in various animal specimens is required to definitively identify its metabolites and elucidate the precise biotransformation pathways.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 Chloro 8 Methylquinoline 3 Carboxamide
Systematic Scaffold Modifications and Their Impact on Biological Activity
The biological activity of quinoline-3-carboxamide (B1254982) derivatives is highly sensitive to modifications across the scaffold. Systematic changes to the quinoline (B57606) ring and the carboxamide moiety have been shown to modulate potency and selectivity against various biological targets, particularly protein kinases.
Substituent Variations at the Quinoline Ring (Positions 5, 8, etc.)
Substituents on the benzo portion of the quinoline ring play a crucial role in tuning the molecule's physicochemical properties and its interaction with biological targets.
Position 5: The presence of a chlorine atom at the C-5 position, as in the target compound, is a common feature in many biologically active quinolines. Halogen substituents are known to increase lipophilicity, which can enhance membrane permeability and cell penetration. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the quinoline nitrogen, potentially influencing its ability to form key hydrogen bonds with target proteins, such as the hinge region of kinases. In studies of related 8-hydroxyquinolines, 5-chloro substitution has been explored for generating potent anticancer and antimicrobial agents. mdpi.com
The combination of a 5-chloro and an 8-methyl group likely creates a specific electronic and steric profile that influences the compound's target affinity and selectivity.
Modifications to the Carboxamide Moiety (e.g., N-substitutions, Bioisosteric Replacements)
The carboxamide group at the C-3 position is a critical pharmacophoric element, and its N-substituent is a primary point for diversification to optimize activity. Studies on quinoline-3-carboxamides (B1200007) as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response (DDR) pathway, have demonstrated the profound impact of these modifications. nih.govmdpi.com
Table 1: Impact of N-Phenyl Substituents on the Cytotoxicity of Quinoline-3-Carboxamide Analogs
Data extrapolated from studies on general quinoline-3-carboxamide scaffolds as potential ATM kinase inhibitors. The parent scaffold in these studies was not 5-Chloro-8-methyl-substituted. mdpi.com
| Compound ID (Analog) | N-Phenyl Substituent (R) | Cytotoxicity (GI₅₀ in µM) | Key Observation |
| Analog 1 | 4-OCH₃ | Low µM range | Electron-donating group shows good activity. |
| Analog 2 | 3-OCH₃ | Higher µM range | Positional isomer shows reduced activity. |
| Analog 3 | 2-OCH₃ | Higher µM range | Positional isomer shows reduced activity. |
| Analog 4 | 4-CH₃ | Moderate µM range | Weaker electron-donating group is tolerated. |
| Analog 5 | 4-Cl | Less Active | Electron-withdrawing group reduces activity. |
This is an interactive data table. You can sort and filter the data as needed.
The data indicates that a para-substituted electron-donating group, like methoxy (B1213986), on the N-phenyl ring confers the best activity in this analog series. mdpi.com This highlights the importance of both electronic effects and the specific location of the substituent.
Influence of Chiral Centers and Stereochemistry on Efficacy and Selectivity
Currently, there is a lack of specific research in the public domain regarding the introduction of chiral centers and the influence of stereochemistry on the efficacy and selectivity of 5-Chloro-8-methylquinoline-3-carboxamide or its closely related analogs. For many kinase inhibitors, stereochemistry can be a critical factor, where one enantiomer fits optimally into the chiral binding site of a target protein while the other is significantly less active or inactive. The planar nature of the quinoline-3-carboxamide core means that chirality would typically be introduced via substituents on the carboxamide moiety or on the quinoline ring. This remains an important area for future investigation to potentially develop more potent and selective agents.
Identification of Key Pharmacophoric Elements Critical for Target Binding
Pharmacophore modeling and molecular docking studies on the quinoline-3-carboxamide class, particularly as kinase inhibitors, have identified several key elements essential for target binding. mdpi.comresearchgate.net
Hydrogen Bond Acceptor: The nitrogen atom at position 1 (N-1) of the quinoline ring is a crucial hydrogen bond acceptor. In the context of kinase inhibition, this nitrogen atom typically forms a key hydrogen bond with the backbone amide-NH of a hinge region residue in the ATP-binding site. mdpi.comresearchgate.net This interaction anchors the inhibitor within the active site.
Aromatic/Hydrophobic Regions: The planar quinoline ring system provides a large hydrophobic surface that engages in van der Waals and π-π stacking interactions with hydrophobic residues in the active site.
Hydrogen Bond Donor: The amide N-H of the carboxamide linker often acts as a hydrogen bond donor, forming additional interactions that contribute to binding affinity and specificity.
Substituent Vector: The N-substituent on the carboxamide moiety projects into a solvent-exposed region or a specific sub-pocket of the binding site. This allows for modifications to enhance potency and selectivity without disrupting the core binding interactions.
A general pharmacophore model for quinoline-based kinase inhibitors often includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net
Elucidation of Specific Structural Features Governing Target Selectivity and Potency
Building on the general pharmacophore, specific structural features determine the potency and selectivity of quinoline-3-carboxamides for particular targets like ATM kinase over other related kinases (e.g., ATR, DNA-PKcs, mTOR). mdpi.com
Quinoline Ring Substitution: The substitution pattern on the quinoline ring (e.g., 5-Chloro, 8-methyl) fine-tunes the electronics and sterics of the scaffold, influencing how well it fits into the specific ATP-binding pocket of a target. The 5-chloro and 8-methyl groups would occupy a particular region of the binding site, and their interactions (or clashes) with specific amino acid residues would be a key determinant of selectivity.
N-Substituent of the Carboxamide: As shown in SAR studies, the nature and substitution pattern of the N-aryl group are critical. A 4-methoxyphenyl (B3050149) group, for example, may extend into a hydrophobic pocket lined with specific residues in ATM kinase, where the methoxy group can form favorable interactions. The reduced activity of positional isomers (e.g., 2-methoxy or 3-methoxy) suggests a narrow, directed pocket for this substituent. mdpi.com
Molecular docking studies have shown that although the kinase domains of the PIKK family are similar, subtle differences in sequence and conformation can be exploited by specifically substituted quinoline-3-carboxamides to achieve high selectivity for ATM kinase. mdpi.com
Correlation of Structural Changes with Alterations in Molecular and Cellular Mechanisms
Structural modifications to the this compound scaffold directly correlate with changes in its molecular and cellular effects. When acting as ATM kinase inhibitors, these compounds function as competitive inhibitors of ATP at the kinase domain. mdpi.com
Molecular Mechanism: A structural change that improves binding affinity to the ATM kinase active site (e.g., optimizing the N-phenyl substituent) leads to more potent inhibition of the enzyme's phosphotransferase activity. This prevents ATM from phosphorylating its downstream targets, such as p53 and CHK2, which are crucial for cell cycle arrest and DNA repair.
Cellular Mechanism: The inhibition of the molecular target (ATM) translates into a distinct cellular phenotype. In cancer cells treated with these compounds, the DNA damage response (DDR) is abrogated. nih.gov When combined with DNA-damaging agents like radiation or certain chemotherapies, this inhibition prevents the cancer cells from repairing the induced damage, leading to genomic instability and ultimately, cell death (apoptosis). This chemo- or radio-sensitizing effect is a key cellular outcome.
SAR Correlation: The observation that analogs with electron-donating groups on the N-phenyl ring are more cytotoxic correlates with a more effective shutdown of the ATM-mediated signaling pathway. nih.govresearchgate.net Western blot analyses have confirmed that treatment with active quinoline-3-carboxamide compounds leads to a downregulation of ATM in cancer cell lines. nih.gov This provides a direct link between the chemical structure, molecular target inhibition, and the resulting cellular mechanism.
Lack of Publicly Available Research Data Precludes Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific studies concerning the Structure-Activity Relationship (SAR) or Structure-Mechanism Relationship (SMR) of this compound were identified. Consequently, an article detailing the rational design principles for its optimized analogues as research probes, as requested, cannot be generated at this time due to the absence of foundational research data on this specific compound.
The investigation for relevant data included searches for direct studies on this compound as well as research on its close structural analogues. While a broad range of studies on the quinoline scaffold is available, the specific substitution pattern of a chloro group at the C5 position, a methyl group at the C8 position, and a carboxamide group at the C3 position is not discussed in the context of SAR or rational drug design in the available literature.
Research on related quinoline derivatives often focuses on different substitution patterns and functional groups, which exhibit distinct pharmacological properties and mechanisms of action. For instance, extensive research exists for 8-hydroxyquinoline (B1678124) derivatives, which are known for their metal-chelating properties and are explored for anticancer and antimicrobial activities. nih.govnih.gov Similarly, various quinoline carboxamides have been synthesized and evaluated for anticancer and antibacterial properties, but these studies typically involve different substitution patterns on the quinoline ring and variations in the carboxamide moiety itself. researchgate.netnih.govscispace.com
Therefore, until research on the biological activities and structure-activity relationships of this compound is published, it is not possible to provide a detailed analysis as outlined in the requested structure.
Future Directions and Emerging Research Perspectives for 5 Chloro 8 Methylquinoline 3 Carboxamide
Advancements in Synthetic Methodologies for Scalable and Sustainable Production
The transition from laboratory-scale synthesis to industrial-scale production necessitates the development of methodologies that are not only efficient and high-yielding but also environmentally sustainable and cost-effective. researchgate.nettandfonline.comijpsjournal.comnih.gov Traditional batch synthesis methods for quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous chemicals, and lengthy reaction times, which present significant challenges for scalability and environmental compliance. nih.gov The future of producing 5-Chloro-8-methylquinoline-3-carboxamide will likely embrace greener and more technologically advanced synthetic strategies. ijpsjournal.comnih.gov
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This technology offers significant advantages for the synthesis of quinoline derivatives. researchgate.netuc.pt
Key benefits include enhanced safety by minimizing the accumulation of hazardous intermediates, improved reaction efficiency due to superior heat and mass transfer, and high reproducibility. youtube.comuc.pt A continuous photochemical process has been demonstrated for generating various substituted quinolines with high yields and throughputs exceeding one gram per hour. researchgate.net This approach is particularly suitable for reactions that are difficult to control in large batches, such as highly exothermic or light-driven transformations. researchgate.netuc.pt By designing a multi-step flow system, the synthesis of this compound could be streamlined, reducing waste and enabling on-demand production. semanticscholar.org
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Continuous Synthesis |
|---|---|---|
| Scalability | Challenging; often requires re-optimization of conditions. | Easier to scale up by running the system for longer periods or using parallel reactors. uc.pt |
| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaways. nih.gov | Inherently safer due to small reaction volumes at any given time. uc.pt |
| Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over stoichiometry, reaction time, temperature, and mixing. youtube.com |
| Efficiency | Can be limited by heat and mass transfer issues; may have longer reaction times. nih.gov | Enhanced heat and mass transfer leads to faster reactions and potentially higher yields. researchgate.net |
| Reproducibility | Prone to batch-to-batch variations. | High reproducibility due to consistent and automated process control. youtube.com |
The integration of artificial intelligence and machine learning (ML) is revolutionizing organic synthesis. rjptonline.org ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal conditions, and even design novel synthetic pathways. researchgate.netacs.orgmit.edu For a molecule like this compound, ML algorithms could accelerate the discovery of more efficient synthetic routes.
These computational tools can analyze complex relationships between reactants, reagents, and reaction conditions to forecast product yields and identify potential side products. rjptonline.org By treating reaction prediction as a sequence-to-sequence mapping problem, similar to language translation, neural networks can learn the underlying rules of organic chemistry from experimental data. researchgate.net This approach can help chemists navigate the vast parameter space of a reaction to find the most efficient and sustainable conditions, reducing the need for extensive empirical screening and experimentation. nih.gov For instance, an ML model could predict the regioselectivity of electrophilic aromatic substitutions, a key step in many quinoline syntheses, with high accuracy. researchgate.net
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully comprehend the biological activity of this compound, it is essential to move beyond identifying a single target and instead understand its impact on the entire cellular system. Omics technologies, which allow for the large-scale study of biological molecules, provide a holistic view of cellular processes and are indispensable tools in modern drug discovery. biobide.commdpi.comnih.gov
Integrating data from multiple omics platforms—such as genomics (gene sequences), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—can provide a comprehensive picture of a drug's mechanism of action. nih.govmdpi.com By treating a cell or organism with this compound and subsequently analyzing changes across these different molecular layers, researchers can construct a detailed map of the pathways and networks affected by the compound. elifesciences.org
For example, transcriptomics might reveal which genes are up- or down-regulated upon treatment, proteomics can show corresponding changes in protein levels and post-translational modifications, and metabolomics can identify shifts in metabolic pathways. biobide.com Combining these datasets can uncover previously unknown mechanisms, identify biomarkers for drug response, and reveal potential off-target effects. mdpi.comnih.gov Such an unsupervised, data-driven approach is less biased by existing knowledge and can lead to novel hypotheses about the compound's function. mdpi.com
| Omics Field | Molecules Studied | Key Insights Provided | Common Technologies |
|---|---|---|---|
| Transcriptomics | RNA transcripts | Reveals changes in gene expression patterns and regulatory mechanisms. biobide.com | Next-Generation Sequencing (NGS), Microarrays |
| Proteomics | Proteins | Provides insights into protein abundance, structure, function, and interactions. biobide.com | Mass Spectrometry |
| Metabolomics | Metabolites (small molecules) | Aids in understanding metabolic pathways and cellular biochemical activity. biobide.com | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) |
Even within a seemingly uniform population of cells, there can be significant variability in how individual cells respond to a drug. Traditional bulk-cell analyses average the responses across thousands or millions of cells, potentially masking important subpopulations with distinct behaviors. Single-cell omics technologies overcome this limitation by analyzing the molecular profiles of individual cells.
Applying single-cell RNA sequencing (scRNA-seq) after treatment with this compound could reveal, for instance, that only a specific subset of cells in a tumor is sensitive to the compound, while another subset activates resistance pathways. This level of resolution is critical for understanding phenomena like drug resistance and for developing combination therapies that can target the entire heterogeneous cell population effectively.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The quinoline scaffold is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netorientjchem.org While the primary target of a quinoline derivative might be known, these molecules often possess polypharmacology, meaning they interact with multiple biological targets. The future exploration of this compound should include a concerted effort to identify novel targets and elucidate new mechanisms of action.
Phenotypic screening, where compounds are tested for their ability to produce a desired effect in cells or organisms without a preconceived target, can be a powerful engine for discovering new activities. nih.gov A compound like this compound, which may have been developed for one purpose (e.g., as a kinase inhibitor), could show unexpected activity in a screen for antiviral or neuroprotective agents. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screens, can then identify the molecular target responsible for the new activity. This approach led to the discovery that a different quinoline-4-carboxamide derivative acts by inhibiting translation elongation factor 2 (PfEF2) in malaria parasites, a novel mechanism for antimalarial drugs. nih.gov Such discoveries can open up entirely new therapeutic avenues for the compound and its analogues.
Target Deconvolution Strategies (e.g., Affinity Proteomics, Chemical Genetics Screens)
Target deconvolution is the process of identifying the specific molecular targets responsible for the phenotypic effects of a compound. researchgate.netresearchgate.net For this compound, a combination of advanced experimental strategies will be essential.
Affinity Proteomics: This powerful technique utilizes the binding affinity of a small molecule for its protein targets to isolate and identify them. One approach involves immobilizing a derivative of this compound onto a solid support (like Sepharose beads) to "fish" for its binding partners in cell lysates. nih.gov A complementary method, displacement affinity chromatography, uses the compound to selectively elute its targets from a column that captures a broad class of proteins, such as the purine-binding proteome. nih.govresearchgate.net For instance, this approach successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for other quinoline compounds. nih.gov Another sophisticated method is photoaffinity labeling, where a photoreactive group is incorporated into the compound's structure. plos.org Upon UV irradiation, this probe covalently cross-links to its direct binding targets in intact cells, allowing for their subsequent enrichment and identification by mass spectrometry. nih.gov This strategy was effectively used to identify S100A9 as a novel target for a class of quinoline-3-carboxamides (B1200007). plos.org
Chemical Genetics Screens: This methodology employs small molecules to perturb gene function, offering an unbiased way to identify targets and pathways. singerinstruments.com Chemical genetic screens systematically test a compound's effect across a library of genetically modified cells (e.g., a collection of yeast strains with single-gene deletions). A pattern of hypersensitivity or resistance in specific mutant strains can reveal the compound's mechanism of action and potential targets. This approach is highly effective for identifying drug targets without prior knowledge of the compound's mechanism. singerinstruments.com
| Strategy | Description | Example Application for Quinoline Derivatives |
| Affinity Chromatography | A derivatized compound is immobilized on a matrix to capture binding proteins from a cell lysate. | Primaquine-Sepharose was used to recover ALDH and QR2 from cell lysates. nih.gov |
| Photoaffinity Labeling | A photoreactive and tagged version of the compound is used to covalently label binding partners in intact cells, which are then identified by mass spectrometry. | A radioactively labelled quinoline-3-carboxamide (B1254982) was used to identify human S100A9 as a direct binding target. plos.org |
| Chemical Genetics | The compound is screened against a library of mutant cell lines (e.g., yeast gene-deletion library) to identify genetic interactions that reveal its target or pathway. | Gene-dosage based assays in yeast are commonly used to identify drug targets through unbiased growth-based assays. singerinstruments.com |
Phenotypic Screening Campaigns for Unbiased Target Identification
Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype without a preconceived notion of the target. researchgate.net This approach is experiencing a resurgence as it can uncover novel mechanisms and first-in-class therapeutics. researchgate.net A phenotypic screen of a kinase inhibitor library, for example, led to the discovery of a potent quinoline-4-carboxamide series with antimalarial activity. nih.gov
For this compound, high-content imaging-based phenotypic screens could be employed. In these campaigns, cells treated with the compound are stained with multiple fluorescent dyes and imaged to analyze dozens or even hundreds of cellular features simultaneously (e.g., cell morphology, organelle health, protein localization). The resulting "phenotypic fingerprint" can be compared to a database of fingerprints from compounds with known mechanisms of action, providing hypotheses about the novel compound's targets and pathways. The subsequent, and often rate-limiting, step is the target deconvolution of the hits from the screen. researchgate.netnih.gov
Development of this compound as a Chemical Biology Tool
Beyond its potential therapeutic applications, this compound can be developed into a sophisticated chemical tool to probe biological systems. This involves creating specialized derivatives that allow for the visualization and precise control of its molecular targets.
Design of Derivatized Probes for Target Engagement and Imaging Studies
To serve as a chemical probe, this compound must be modified to include reporter tags or reactive groups without significantly losing its binding affinity for its target.
Probes for Target Engagement: To confirm that the compound engages its target in living cells, derivatized probes are essential. A common strategy is to create a probe that includes a photoaffinity group (like a diazirine) and a clickable handle (like an alkyne). nih.gov After treating cells with this probe and exposing them to UV light, the probe covalently attaches to its target. The alkyne handle then allows for the attachment of a fluorescent dye or biotin (B1667282) via click chemistry, enabling visualization or enrichment of the target protein. chemrxiv.org
Probes for Imaging: For imaging studies, a fluorescent dye can be directly conjugated to this compound. This allows researchers to visualize the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action. The challenge lies in attaching the fluorophore without disrupting the compound's interaction with its target. Careful structure-activity relationship (SAR) studies are required to identify positions on the quinoline scaffold where such modifications are tolerated.
Application in Optogenetics or Chemogenetics for Precise Biological Control
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific cell types using light or engineered ligands, respectively. harvard.eduyoutube.com While direct application of this compound in these fields is not straightforward, it can serve as a scaffold for developing novel chemogenetic tools.
If a specific protein target of this compound is identified, one could engineer a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). youtube.com This would involve mutating the target protein so that it no longer responds to its natural ligand but can be activated by a modified, otherwise inert, version of this compound. This approach offers highly specific, remote control over a particular signaling pathway in specific cells, providing a powerful tool for dissecting complex biological circuits. addgene.org
Innovations in Computational Modeling for Predictive Research
Computational approaches are set to dramatically accelerate research into this compound, from designing novel analogs to predicting their biological properties.
Advanced AI/ML Models for De Novo Design and SAR/SMR Predictions
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. icmerd.com These technologies can be leveraged to optimize this compound and explore novel chemical space.
De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying rules of molecular structure from large chemical databases. nih.govfrontiersin.orgnih.gov These models can then be tasked with designing entirely new molecules that are similar to this compound but possess optimized properties, such as higher potency or better selectivity. This semi-automatic design process can rapidly generate novel, synthesizable drug-like molecules. frontiersin.org
Predictive Modeling (SAR/SMR):
Structure-Activity Relationship (SAR): ML models can be trained on existing data for quinoline derivatives to build predictive QSAR (Quantitative Structure-Activity Relationship) models. nih.govnih.gov These models establish a mathematical correlation between a molecule's structural features and its biological activity, allowing researchers to predict the activity of newly designed analogs before they are synthesized. This significantly streamlines the optimization process. nih.gov
Structure-Metabolism Relationship (SMR): A significant challenge in drug development is predicting a compound's metabolic fate. QSMR (Quantitative Structure-Metabolism Relationship) models, powered by ML algorithms, can be developed to predict how compounds like this compound will be metabolized based on their chemical structure. wordpress.com This allows for the early identification and removal of candidates with undesirable metabolic profiles, saving considerable time and resources. wordpress.com
| Computational Tool | Application for this compound Research |
| Generative AI Models (e.g., RNNs, GANs) | De novo design of novel quinoline-3-carboxamide analogs with improved properties (e.g., potency, selectivity). nih.govnih.gov |
| QSAR Models | Prediction of the biological activity of new derivatives to guide synthetic efforts and understand structure-activity relationships. nih.govnih.gov |
| QSMR Models | Prediction of the metabolic stability and potential metabolites of new analogs to optimize pharmacokinetic properties. wordpress.com |
Enhanced Simulation Techniques for Complex Biological Systems and Multiscale Modeling
The future of research into this compound and related compounds is intrinsically linked to the evolution of computational simulation techniques. These methods provide invaluable insights into the molecular interactions that govern the efficacy and selectivity of therapeutic agents.
Advanced computational approaches are moving beyond static models to simulate the dynamic nature of biological systems. Molecular dynamics (MD) simulations, for instance, are being employed to study the stability of interactions between quinoline-3-carboxamide derivatives and their target proteins over time. mdpi.com These simulations can reveal the nuanced conformational changes that occur upon ligand binding and help to predict the durability of the therapeutic effect. mdpi.com
Furthermore, the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), is facilitating the rational design of novel quinoline derivatives. nih.govmdpi.commdpi.com These models correlate the three-dimensional structure of molecules with their biological activity, allowing for the prediction of the potency of new derivatives and guiding synthetic efforts towards compounds with enhanced therapeutic profiles. nih.govmdpi.commdpi.com
Multiscale modeling is also emerging as a powerful tool. This approach integrates different levels of theoretical models to simulate complex biological processes across various time and length scales. For a compound like this compound, this could mean modeling its interaction with a target enzyme at a quantum mechanical level, while simultaneously simulating the behavior of the entire protein and its surrounding cellular environment using classical mechanics. This holistic approach promises a more accurate prediction of a drug's behavior in a physiological context.
The application of these in silico techniques is instrumental in the early stages of drug discovery, enabling the prediction of pharmacokinetic and toxicological profiles, which can significantly streamline the development of new therapeutic agents. benthamdirect.com
Below is a table summarizing various computational techniques being applied to the study of quinoline derivatives:
| Computational Technique | Application in Quinoline Research | Key Insights Gained |
| Molecular Docking | Predicting the binding orientation and affinity of quinoline derivatives to target proteins. mdpi.comnih.gov | Identification of key amino acid residues involved in binding; initial screening of potential drug candidates. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comnih.gov | Assessment of binding stability; understanding of conformational changes upon binding. mdpi.comnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating the 3D structural features of quinoline derivatives with their biological activity. nih.govmdpi.commdpi.com | Guiding the design of new derivatives with improved potency and selectivity. nih.govmdpi.commdpi.com |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. benthamdirect.comnih.gov | Early assessment of drug-likeness and potential liabilities of new compounds. benthamdirect.comnih.gov |
Unresolved Questions and Future Research Challenges in the Field
Despite the promise of quinoline-3-carboxamides, several unresolved questions and research challenges remain that need to be addressed to fully realize their therapeutic potential.
A primary challenge is the development of drug resistance. Cancer cells and pathogenic microbes can evolve mechanisms to evade the effects of therapeutic agents. nih.gov Future research must focus on understanding these resistance mechanisms at a molecular level and designing next-generation inhibitors that can overcome them. This may involve the development of multi-target inhibitors that can simultaneously engage several key pathways in a disease, reducing the likelihood of resistance emerging. nih.gov
Improving the bioavailability and pharmacokinetic properties of these compounds is another significant hurdle. researchgate.net While in silico tools can predict these properties, translating these predictions into effective clinical candidates requires extensive experimental validation. nih.gov Future work should focus on optimizing the chemical structure of quinoline-3-carboxamides to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.
The selectivity of these compounds also presents an ongoing challenge. Many quinoline derivatives target kinases, a class of enzymes with highly conserved ATP-binding sites. mdpi.com Achieving selectivity for a specific kinase to minimize off-target effects and associated toxicities is a critical goal. mdpi.com Enhanced simulation techniques will be pivotal in designing compounds with greater target specificity.
Furthermore, the long-term effects and potential toxicities of this class of compounds need to be thoroughly investigated. While early in silico and in vitro studies can provide initial safety assessments, comprehensive preclinical and clinical studies are essential to ensure the safety of any new therapeutic agent.
Key research questions for the future of this compound and related compounds are summarized in the table below:
| Research Area | Key Unresolved Questions and Future Challenges |
| Drug Resistance | How can we design inhibitors that are less susceptible to the development of resistance? Can multi-target inhibitors be a viable strategy? nih.govnih.gov |
| Pharmacokinetics | How can we improve the oral bioavailability and metabolic stability of quinoline-3-carboxamides? researchgate.net |
| Selectivity | How can we achieve greater selectivity for the target protein to minimize off-target effects and toxicity? mdpi.com |
| Long-Term Safety | What are the long-term safety profiles of these compounds, and can we predict potential toxicities earlier in the drug development process? |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Chloro-8-methylquinoline-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A viable route involves functionalizing the quinoline core through chlorination and methylation. For example, chlorination at the 5-position can be achieved using POCl₃ under reflux, followed by Friedel-Crafts alkylation for methyl group introduction at the 8-position. The carboxamide group is typically introduced via hydrolysis of a nitrile intermediate or direct amidation using coupling agents like EDCI/HOBt . Optimization should focus on temperature control (e.g., avoiding over-chlorination) and catalyst selection (e.g., Lewis acids for regioselective methylation). Purity can be monitored via TLC or HPLC .
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation in a solvent like ethanol/dichloromethane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., space group determination, thermal parameter adjustments) ensures accuracy . Disordered solvent molecules, if present, should be masked using SQUEEZE in PLATON. Crystallographic data must comply with IUCr standards for deposition .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify methyl (δ ~2.5 ppm) and carboxamide (δ ~8.1 ppm) groups. Chlorine’s electron-withdrawing effect deshields adjacent protons .
- IR : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. For example, if DFT predicts nucleophilic attack at the 3-position but experiments show 5-position reactivity, re-evaluate solvent parameters (e.g., PCM model for polar aprotic solvents) and include dispersion corrections (e.g., D3-BJ). Experimental validation via kinetic studies (e.g., Hammett plots) can clarify electronic effects .
Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<10% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles. Monitor solubility via dynamic light scattering (DLS) and confirm stability via HPLC .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Standardize Protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
- Data Normalization : Use Z-score or percent inhibition relative to vehicle controls.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify platform-specific outliers. Reproducibility requires ≥3 independent replicates .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) with flexible side-chain sampling and MM-GBSA free energy calculations. Validate using experimental IC₅₀ values from SPR or ITC. For unresolved protein structures, homology modeling (SWISS-MODEL) followed by MD simulations (GROMACS) can refine binding poses .
Data Reporting and Ethical Considerations
Q. How should researchers report negative or inconclusive results in studies involving this compound?
- Methodological Answer : Publish in repositories like Zenodo or Figshare with detailed metadata (e.g., synthetic yields, assay conditions). Use the ARRIVE guidelines for preclinical studies to ensure transparency. Negative results are critical for avoiding publication bias and guiding future work .
Q. What are the best practices for ensuring reproducibility in synthetic procedures?
- Methodological Answer :
- Detailed Protocols : Specify equivalents (e.g., "1.2 equiv" instead of "excess").
- Batch Documentation : Record solvent lot numbers, catalyst sources, and purification steps (e.g., column chromatography gradients).
- Open Data : Share raw NMR/FID files and crystallographic CIFs in public databases .
Tables for Quick Reference
Table 1 : Key Spectroscopic Benchmarks for this compound
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | 8.10 ppm (s, 1H, CONH₂) | |
| ¹³C NMR | 167.5 ppm (C=O) | |
| IR | 1652 cm⁻¹ (C=O stretch) |
Table 2 : Common Pitfalls in Crystallographic Refinement
| Issue | Solution | Reference |
|---|---|---|
| Disordered solvent molecules | Apply SQUEEZE in PLATON | |
| Poor thermal motion modeling | Use anisotropic refinement for heavy atoms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
